

# A Technical Guide to the Physicochemical Properties of 2,5-Thiophenedicarboxylic Acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2,5-Thiophenedicarboxylic acid

Cat. No.: B147516

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## Introduction

**2,5-Thiophenedicarboxylic acid** (TDCA), a heterocyclic organic compound, is a pivotal building block for researchers and scientists in materials science, polymer chemistry, and drug development. Characterized by a central thiophene ring flanked by two carboxylic acid groups, its rigid and electronically distinct structure makes it an excellent candidate for synthesizing advanced materials. TDCA is notably used as an organic linker in the formation of metal-organic frameworks (MOFs), a precursor for conductive polymers and high-performance polyesters, and an intermediate in the synthesis of pharmaceuticals, fungicides, and fluorescent brightening agents.<sup>[1][2][3][4]</sup> This guide provides an in-depth overview of the core physicochemical properties of TDCA, detailed experimental protocols, and logical workflows relevant to its synthesis and analysis.

## Core Physicochemical Properties

The fundamental properties of **2,5-Thiophenedicarboxylic acid** are summarized in the table below. These values, compiled from various sources, provide a quantitative foundation for its application in research and development. It is important to note that some values are experimentally determined while others are estimates and should be regarded accordingly.

Table 1: Physicochemical Data for **2,5-Thiophenedicarboxylic Acid**

| Property                | Value  | Source(s) |
|-------------------------|--|-----------|
| Identifiers             |  |           |
| IUPAC Name              | thiophene-2,5-dicarboxylic acid                | [5]       |
| Synonyms                | 2,5-Dicarboxythiophene, TDCA                   | [5][6]    |
| CAS Number              | 4282-31-9                                      | [5]       |
| Molecular Formula       | C <sub>6</sub> H <sub>4</sub> O <sub>4</sub> S | [4][5]    |
| Molecular Weight        | 172.16 g/mol                                   | [2][5]    |
| Physical Properties     |  |           |
| Appearance              | White to light yellow crystalline powder       | [2][4][7] |
| Melting Point           | >300 °C, 355-360 °C, 359 °C                    | [2][4][7] |
| Boiling Point           | 272.46 °C (Rough Estimate)                     | [8]       |
| Density                 | 1.473 g/cm <sup>3</sup> (Estimate)             | [8]       |
| pKa                     | 2.76 ± 0.10 (Predicted)                        | [8]       |
| Solubility              |  |           |
| Water                   | Very soluble / Slightly soluble                | [2][8]    |
| Methanol                | Almost transparent solubility                  | [7][9]    |
| Thermochemical Data     |  |           |
| Enthalpy of Combustion  | - (Reported)                                   |           |
| Enthalpy of Sublimation | - (Reported)                                   | [1]       |

Note on solubility: There are conflicting reports regarding the solubility of TDCA in water, with sources describing it as both "very soluble" and "slightly soluble".<sup>[1][2][10][8]</sup> This discrepancy may depend on factors such as temperature and the crystalline form of the material.

Researchers are advised to determine solubility experimentally for their specific conditions.

Studies on its solid-liquid equilibrium in various organic and binary solvent systems are available.[\[11\]](#)

## Spectroscopic and Crystallographic Data

Spectroscopic analysis is crucial for confirming the structure and purity of **2,5-Thiophenedicarboxylic acid**. Comprehensive spectral data has been reported for this compound.

Table 2: Summary of Spectroscopic and Crystallographic Data

| Technique           | Description   | Source(s)                                |
|---------------------|---|--|
| <sup>1</sup> H-NMR  | Spectra available for structural confirmation.  | <a href="#">[12]</a>                     |
| <sup>13</sup> C-NMR | Spectra available, typically run in DMSO-d <sub>6</sub> .   | <a href="#">[13]</a>                     |
| FT-IR               | Data available from KBr wafer and ATR-IR techniques.  | <a href="#">[5]</a> <a href="#">[14]</a> |
| UV-Vis              | UV-Visible spectra have been recorded.  | <a href="#">[5]</a>                      |
| Mass Spectrometry   | GC-MS data is available, showing characteristic fragmentation.  | <a href="#">[5]</a>                      |
| Raman Spectroscopy  | FT-Raman spectra have been reported.  | <a href="#">[5]</a>                      |
| Crystal Structure   | Crystal data is accessible through the Crystallography Open Database (COD) under records 2204452 and 4504915. | <a href="#">[5]</a>                      |

## Experimental Protocols & Workflows

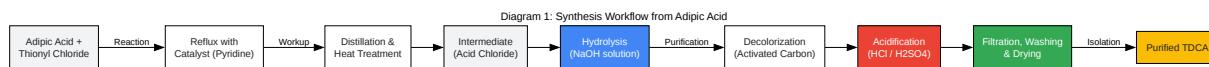
Detailed methodologies are essential for the reproducible synthesis and analysis of **2,5-Thiophenedicarboxylic acid**. Below are summaries of established experimental protocols.

## Protocol 1: Synthesis from Adipic Acid

A common industrial synthesis route involves the reaction of adipic acid with thionyl chloride, followed by hydrolysis and purification.[1][15]

Methodology:

- Reaction Setup: Adipic acid and a catalyst (e.g., 4-dimethylaminopyridine or pyridine) are charged into a reactor.[8][15]
- Chlorination: Thionyl chloride is added, and the mixture is heated to reflux (approx. 78-90 °C) for several hours.[15][16] This converts the adipic acid into an intermediate acid chloride.
- Distillation: Excess thionyl chloride is removed via distillation. The remaining residue is heated to a higher temperature (e.g., 140-160 °C) to complete the reaction.[8][15][16]
- Hydrolysis: The resulting acid chloride is carefully hydrolyzed by adding it to a sodium hydroxide solution to form the disodium salt of TDCA.[15][16]
- Purification & Decolorization: The aqueous solution is treated with activated carbon at an elevated temperature (e.g., 80 °C) to remove impurities and then filtered.[15]
- Acidification: The filtrate is cooled, and hydrochloric or sulfuric acid is added to precipitate the **2,5-Thiophenedicarboxylic acid** product by adjusting the pH to approximately 2.0.[15][16]
- Isolation: The crystalline product is isolated by filtration, washed with water, and dried under vacuum.[15][16] Purity can be assessed by HPLC.[15]



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Diagram 1: Synthesis Workflow from Adipic Acid

## Protocol 2: Synthesis from 2,5-Diiodothiophene

An alternative laboratory-scale synthesis involves the di-lithiation of a thiophene precursor followed by carboxylation.[17]

Methodology:

- Reaction Setup: 2,5-diiodothiophene is dissolved in anhydrous tetrahydrofuran (THF) and anhydrous ether under a nitrogen atmosphere and cooled to -5 °C.[17]
- Lithiation: n-Butyllithium (1.5 M solution) is added dropwise to the solution over 30 minutes. The mixture is then held at 0 °C for two hours to form the 2,5-dilithiothiophene intermediate. [17]
- Carboxylation: Carbon dioxide gas is bubbled through the reaction mixture, first at 0 °C and then at 10 °C, to carboxylate the intermediate. The mixture is stirred overnight at room temperature.[17]
- Workup and Isolation: Water is added, and the aqueous layer is acidified with 2N sulfuric acid. The precipitated product is extracted with ether. The combined organic phases are washed with water and brine, dried over calcium sulfate, filtered, and the solvent is evaporated to yield the crude product.[17]

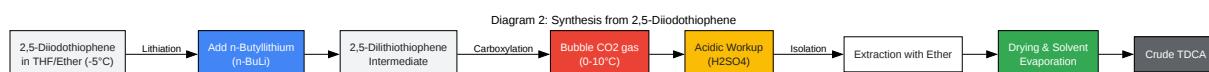
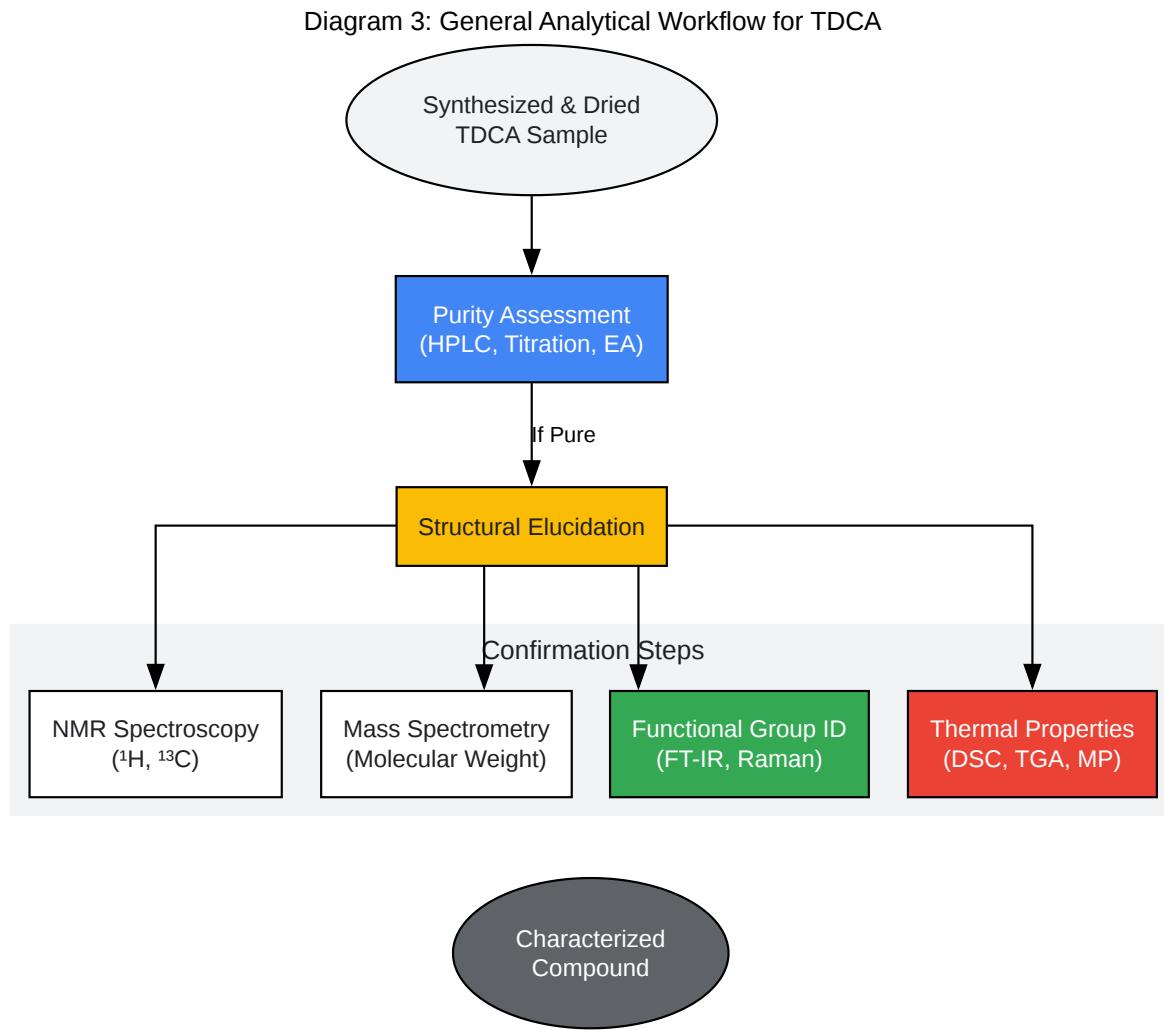
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Diagram 2: Synthesis from 2,5-Diiodothiophene

## General Analytical Workflow

The characterization of a synthesized organic compound like TDCA follows a logical progression of analytical techniques to confirm its identity, purity, and structure.[18][19][20]



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Diagram 3: General Analytical Workflow for TDCA

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